2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Description
This compound features a benzofuropyrimidine core fused with a pyrimidine ring and a substituted acetamide side chain. The sulfanyl bridge (-S-) between the core and acetamide group contributes to conformational flexibility and hydrogen-bonding capabilities. While direct crystallographic data for this compound is absent in the evidence, its structural validation would employ tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) .
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c1-3-4-11-27-22(29)21-20(15-7-5-6-8-17(15)31-21)26-23(27)32-13-19(28)25-14-9-10-18(30-2)16(24)12-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKIJBNAWDAJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-butyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide (CAS Number: 899941-34-5) is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 451.5 g/mol
- Structural Features : The compound features a benzofuro-pyrimidine moiety and a chloro-methoxyphenyl group, with a sulfanyl group contributing to its reactivity.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, reducing oxidative stress.
- Cholinesterase Inhibition : Related compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
Cholinesterase Inhibition
A study evaluated the cholinesterase inhibitory activity of various benzofuran derivatives, revealing that compounds with structural similarities to our target compound exhibited IC values ranging from 9.10 μM to 34.2 μM against AChE and BChE . The presence of halogenated phenyl groups significantly influenced the inhibitory potency.
Antioxidant Potential
Research on related benzofuran compounds indicated notable antioxidant activity, which was assessed using various in vitro assays. These compounds were effective in reducing reactive oxygen species (ROS), highlighting their potential therapeutic applications .
Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of structurally related compounds, demonstrating significant inhibition of COX-2 and lipoxygenase (LOX) pathways, which are critical in inflammatory responses .
Comparative Analysis of Related Compounds
| Compound Name | IC AChE (μM) | IC BChE (μM) | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| Compound A | 15.2 | 9.2 | Moderate | Significant |
| Compound B | 19.2 | 13.2 | High | Moderate |
| Target Compound | TBD | TBD | TBD | TBD |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated using ChemDraw/BioByte tools; exact values require experimental validation.
Key Observations:
The azetidinone-pyrimidine hybrid () prioritizes steric bulk and polar nitro groups, reducing LogP significantly.
Substituent Effects: 3-Butyl vs. 3-Isopentyl: The branched isopentyl group in increases lipophilicity (LogP ~4.2 vs. ~3.8) but may reduce target specificity due to steric hindrance. 3-Chloro-4-methoxyphenyl vs. 3-Trifluoromethylphenyl: The trifluoromethyl group () enhances electronegativity and metabolic resistance, while the chloro-methoxy combination (target compound) balances hydrophobicity and hydrogen-bond acceptor/donor capacity.
Pharmacological Implications
- Electron-Withdrawing Groups : The 3-chloro and 4-methoxy substituents in the target compound may enhance binding to kinases or GPCRs by mimicking ATP’s adenine moiety, a hypothesis supported by similar motifs in .
- Sulfanyl Bridge vs. Direct Linkage : Compared to N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide (), the benzofuropyrimidine core provides greater planarity for intercalation with DNA or enzyme active sites.
Structural Validation and Challenges
- Crystallographic Refinement : Tools like SHELXL ensure precise bond-length/angle measurements, critical for comparing steric effects of substituents (e.g., butyl vs. isopentyl) .
- Hydrogen-Bonding Networks : The methoxy group in the target compound may form C–H···O interactions, as analyzed via graph set theory (see for methodology).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
